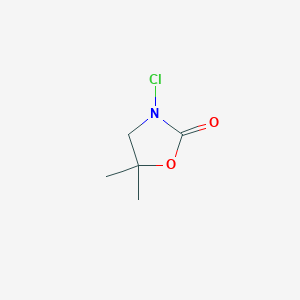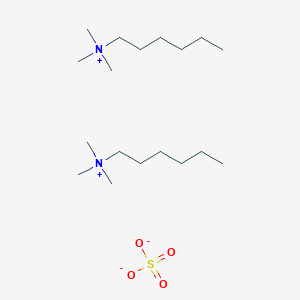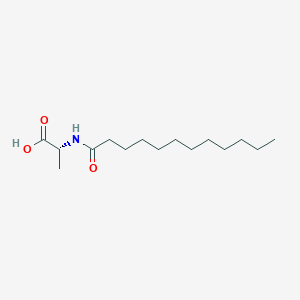![molecular formula C11H13NOS B14604006 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole CAS No. 59021-00-0](/img/structure/B14604006.png)
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is an organic compound that features a furan ring and a pyrrole ring connected by a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole typically involves the reaction of furan-2-ylmethanethiol with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the furan and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism by which 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The sulfanyl bridge and the heterocyclic rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[(Furan-2-yl)methyl]sulfanyl}benzoic acid): This compound features a benzoic acid group instead of a pyrrole ring.
2-({[(Furan-2-yl)methyl]sulfanyl}acetonitrile): This compound has an acetonitrile group instead of a pyrrole ring.
Uniqueness
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is unique due to the presence of both a furan and a pyrrole ring connected by a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59021-00-0 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H13NOS/c1-12-6-2-4-10(12)8-14-9-11-5-3-7-13-11/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
DNLWXWVQHNIUAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CSCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)








